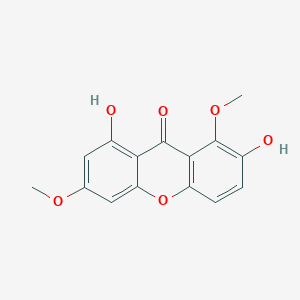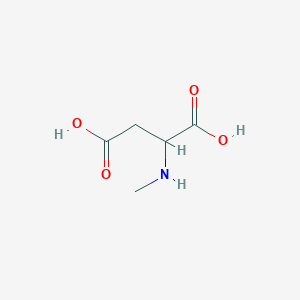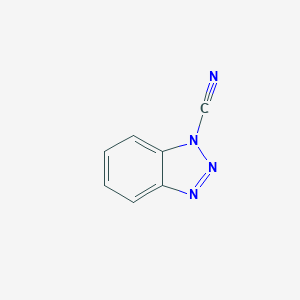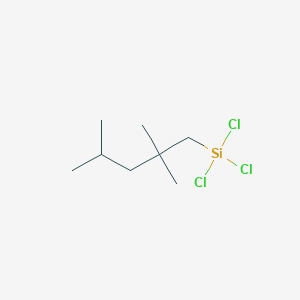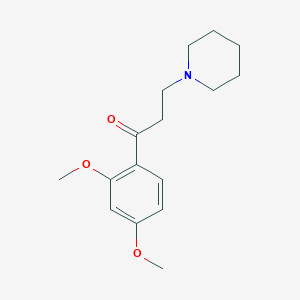
Propiophenone, 2',4'-dimethoxy-3-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2',4'-dimethoxy-3-piperidino- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a ketone derivative of phenylpropanolamine, a sympathomimetic drug used as a decongestant and appetite suppressant. Propiophenone, 2',4'-dimethoxy-3-piperidino- has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The exact mechanism of action of propiophenone, 2',4'-dimethoxy-3-piperidino- is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, propiophenone, 2',4'-dimethoxy-3-piperidino- reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a molecule involved in inflammation. Additionally, propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to increase the levels of endogenous opioid peptides, which are involved in pain relief.
Vorteile Und Einschränkungen Für Laborexperimente
Propiophenone, 2',4'-dimethoxy-3-piperidino- has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also some limitations to its use. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on propiophenone, 2',4'-dimethoxy-3-piperidino-. One direction is to investigate its potential as a therapeutic agent for various conditions, including cancer, inflammation, and pain. Another direction is to further elucidate its mechanism of action and explore its interactions with other molecules and pathways. Additionally, there is potential for developing new derivatives of propiophenone, 2',4'-dimethoxy-3-piperidino- with improved efficacy and safety profiles.
Synthesemethoden
There are several methods for synthesizing propiophenone, 2',4'-dimethoxy-3-piperidino-. One of the most common methods involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as an antidepressant and anticonvulsant. In vitro studies have also shown that propiophenone, 2',4'-dimethoxy-3-piperidino- has antitumor properties, making it a promising candidate for cancer research.
Eigenschaften
CAS-Nummer |
18703-85-0 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI-Schlüssel |
QLFSCACCFBCWJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Andere CAS-Nummern |
18703-85-0 |
Synonyme |
1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
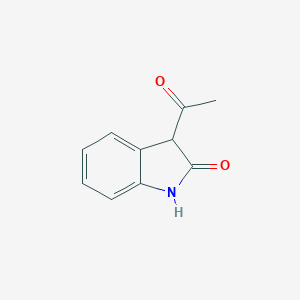

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

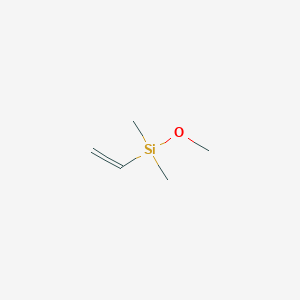
![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

